3-((4-Hydroxyphenyl)amino)propanesulphonic acid
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Overview
Description
3-((4-Hydroxyphenyl)amino)propanesulphonic acid is an organic compound with the molecular formula C9H13NO4S and a molecular weight of 231.27 g/mol . This compound is characterized by the presence of a hydroxyphenyl group attached to an amino group, which is further connected to a propanesulphonic acid moiety. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Hydroxyphenyl)amino)propanesulphonic acid typically involves the reaction of 4-aminophenol with 3-chloropropanesulphonic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as water or ethanol, and a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization or chromatography, is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
3-((4-Hydroxyphenyl)amino)propanesulphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The sulfonic acid group can participate in substitution reactions to form sulfonate esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, amines, sulfonate esters, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-((4-Hydroxyphenyl)amino)propanesulphonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-((4-Hydroxyphenyl)amino)propanesulphonic acid involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the growth of pathogens by interfering with their cell wall synthesis or disrupting essential metabolic processes . The hydroxyphenyl group can also act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(4-hydroxyphenyl)propanoic acid: This compound shares a similar structure but lacks the sulfonic acid group.
4-Hydroxyphenylacetic acid: It has a hydroxyphenyl group attached to an acetic acid moiety instead of a propanesulphonic acid group.
Uniqueness
3-((4-Hydroxyphenyl)amino)propanesulphonic acid is unique due to the presence of both the hydroxyphenyl and sulfonic acid groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in scientific research and industry .
Properties
CAS No. |
52962-42-2 |
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Molecular Formula |
C9H13NO4S |
Molecular Weight |
231.27 g/mol |
IUPAC Name |
3-(4-hydroxyanilino)propane-1-sulfonic acid |
InChI |
InChI=1S/C9H13NO4S/c11-9-4-2-8(3-5-9)10-6-1-7-15(12,13)14/h2-5,10-11H,1,6-7H2,(H,12,13,14) |
InChI Key |
LIUOMZABQMKBFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NCCCS(=O)(=O)O)O |
Origin of Product |
United States |
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